molecular formula C7H11F3N2O3 B1525912 4-Amino-2-piperidinone trifluoroacetate CAS No. 1523618-06-5

4-Amino-2-piperidinone trifluoroacetate

Cat. No. B1525912
M. Wt: 228.17 g/mol
InChI Key: UKOAYNOFHRXZEE-UHFFFAOYSA-N
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Description

4-Amino-2-piperidinone trifluoroacetate is a chemical compound with the empirical formula C7H11F3N2. It is a solid substance . The SMILES string of the compound is OC(C(F)(F)F)=O.NC1CCNC(C1)=O .


Molecular Structure Analysis

The molecular weight of 4-Amino-2-piperidinone trifluoroacetate is 228.17 . The InChI key of the compound is UKOAYNOFHRXZEE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Amino-2-piperidinone trifluoroacetate is a solid substance . It has a molecular weight of 228.17 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis of Piperidinones and Pyrrolidinones

Trifluoroacetic acid (TFA) has been utilized to promote intramolecular formal N-H insertion reactions. Specifically, upon treatment with TFA, optically pure N-Boc-β'-amino-α-diazoketones and N-Boc-γ'-amino-α-diazoketones can be converted into pyrrolidinones and piperidinones, respectively. This process allows for the retention of chirality and the concomitant removal of the Boc group, yielding products in good to excellent yields (Hua Yang et al., 2000).

Antimycobacterial Activity

A stereoselective synthesis method has produced several spiro-piperidin-4-ones through 1,3-dipolar cycloaddition, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis. Notably, compound 4e showed exceptional potency, surpassing isoniazid and ciprofloxacin, indicating promising directions for reducing bacterial counts in lung and spleen tissues (R. Kumar et al., 2008).

Protective Strategy for Secondary Amines

Aryl triazene has been applied as a protective group for sensitive secondary amines such as 4-piperidone, demonstrating compatibility with various chemical conditions. The protection allows for the safe manipulation of these amines, which can then be regenerated by treatment with trifluoroacetic acid, showcasing a versatile approach to handling sensitive functional groups in synthesis (R. Lazny et al., 1999).

Safety And Hazards

The compound has a hazard classification of Acute Tox. 4 Oral . The safety information includes a GHS07 pictogram, a signal word of warning, and hazard statements H302 . Precautionary statements include P301 + P312 + P330 .

Future Directions

4-Amino-2-piperidinone trifluoroacetate has attracted much attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. It could serve as a key precursor for the synthesis of biologically active piperidines .

properties

IUPAC Name

4-aminopiperidin-2-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.C2HF3O2/c6-4-1-2-7-5(8)3-4;3-2(4,5)1(6)7/h4H,1-3,6H2,(H,7,8);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOAYNOFHRXZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-piperidinone trifluoroacetate

CAS RN

1523618-06-5
Record name 2-Piperidinone, 4-amino-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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